(R)-2,2'-Binaphthyl-20-crown-6
CAS No.:
Cat. No.: VC18454502
Molecular Formula: C34H40O6
Molecular Weight: 544.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H40O6 |
|---|---|
| Molecular Weight | 544.7 g/mol |
| IUPAC Name | (2R)-2-(2-naphthalen-2-ylnaphthalen-1-yl)-1,4,7,11,14,17-hexaoxacycloicosane |
| Standard InChI | InChI=1S/C34H40O6/c1-2-9-29-25-30(12-11-27(29)7-1)32-14-13-28-8-3-4-10-31(28)34(32)33-26-39-24-23-36-16-5-15-35-19-21-38-22-20-37-17-6-18-40-33/h1-4,7-14,25,33H,5-6,15-24,26H2/t33-/m0/s1 |
| Standard InChI Key | IDVFYDHISJPFQK-XIFFEERXSA-N |
| Isomeric SMILES | C1COCCOCCOCCCO[C@@H](COCCOC1)C2=C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |
| Canonical SMILES | C1COCCOCCOCCCOC(COCCOC1)C2=C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |
Introduction
Chemical Structure and Molecular Properties
(R)-2,2'-Binaphthyl-20-crown-6 belongs to the crown ether family, characterized by a cyclic polyether backbone. Its structure integrates a binaphthyl moiety, imparting chirality, and a 20-membered crown ether ring with six oxygen atoms. Key molecular features include:
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Molecular Formula:
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Molecular Weight: 544.7 g/mol
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IUPAC Name: (2R)-2-(2-Naphthalen-2-ylnaphthalen-1-yl)-1,4,7,11,14,17-hexaoxacycloicosane
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Stereochemistry: The (R)-configuration at the chiral center ensures enantioselective interactions .
The compound’s structure is validated by spectroscopic data, including InChI (InChI=1S/C34H40O6/c1-2-9-29-25-30(12-11-27(29)7-1)32-14-13-28-8-3-4-10-31(28)34(32)33-26-39-24-23-36-16-5-15-35-19-21-38-22-20-37-17-6-18-40-33/h1-4,7-14,25,33H,5-6,15-24,26H2/t33-/m0/s1) and SMILES (C1COCCOCCOCCCOC@@HC2=C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4).
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis typically involves templated macrocyclization, where a metal ion (e.g., K⁺ or Na⁺) directs the assembly of the crown ether ring. A representative procedure includes:
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Reacting (R)-2,2'-dihydroxy-1,1'-binaphthyl with penta(ethylene glycol) di--toluenesulfonate.
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Using cesium fluoride in acetonitrile at 65°C for 48 hours, achieving a 55% yield .
Industrial Production
Scaled-up processes optimize purification via column chromatography and recrystallization, ensuring >98% purity. Key challenges include minimizing racemization during cyclization.
Table 1: Synthesis Conditions and Outcomes
| Parameter | Details | Source |
|---|---|---|
| Reactants | Binaphthyl diol, penta(ethylene glycol) | |
| Catalyst | CsF | |
| Solvent | Acetonitrile | |
| Temperature | 65°C | |
| Yield | 55% | |
| Purity Methods | Column chromatography, recrystallization |
Applications in Scientific Research
Chiral Recognition and Chromatography
(R)-2,2'-Binaphthyl-20-crown-6 exhibits exceptional enantioselectivity as a stationary phase in high-performance liquid chromatography (HPLC). Studies demonstrate its ability to resolve tetrapeptide enantiomers with a separation factor () >1.5 . Mass spectrometry confirms stable 1:1 host-guest complexes, with binding constants () exceeding for chiral ammonium ions .
Drug Delivery Systems
Computational models reveal that the compound enhances drug solubility by forming inclusion complexes with hydrophobic pharmaceuticals. For example, encapsulation of the anticancer agent purvalanol B improves bioavailability by 40% in simulated physiological conditions .
Ion Transport and Sensing
| Application | Finding | Source |
|---|---|---|
| Chiral separation | Resolves tetrapeptide enantiomers (α >1.5) | |
| Drug delivery | Increases purvalanol B bioavailability by 40% | |
| Uranium complexation | Stabilizes U(V) at |
Comparative Analysis with Analogous Compounds
(S)-2,2'-Binaphthyl-20-Crown-6
The S-enantiomer shows mirrored enantioselectivity but identical cation-binding affinity. For instance, in chiral chromatography, (R) and (S) forms resolve D- and L-enantiomers of amino acids with opposite elution orders.
18-Crown-6 and Dibenzo-18-Crown-6
Simpler crown ethers lack the binaphthyl group, resulting in lower chiral discrimination. Binding constants for K⁺ in 18-crown-6 () are 37% lower than in (R)-2,2'-binaphthyl-20-crown-6 .
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